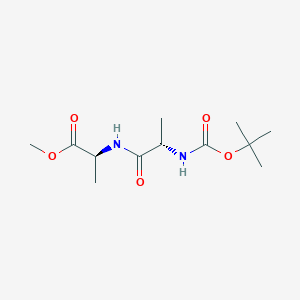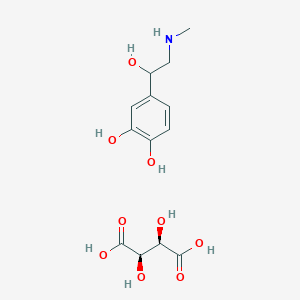
(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol
描述
(±)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol, commonly known as norepinephrine, is a naturally occurring chemical in the body that functions as both a hormone and a neurotransmitter. It plays a crucial role in the body’s “fight or flight” response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle. Norepinephrine is also used as a medication to treat low blood pressure and heart failure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol can be achieved through several methods. One common synthetic route involves the reduction of 3,4-dihydroxyphenylacetone using a reducing agent such as sodium borohydride, followed by methylation of the resulting amine with methyl iodide.
-
Reduction of 3,4-dihydroxyphenylacetone
- Reagent: Sodium borohydride
- Solvent: Methanol
- Temperature: Room temperature
- Reaction time: 2-3 hours
-
Methylation of the resulting amine
- Reagent: Methyl iodide
- Solvent: Ethanol
- Temperature: Room temperature
- Reaction time: 1-2 hours
Industrial Production Methods
In industrial settings, norepinephrine is typically produced through biotechnological methods involving the fermentation of genetically engineered microorganisms. These microorganisms are designed to express the enzymes required for the biosynthesis of norepinephrine from precursor molecules such as tyrosine.
化学反应分析
Types of Reactions
(±)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol undergoes various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Aqueous or organic solvents, varying temperatures
- Major products: 3,4-dihydroxyphenylglycol
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Aqueous or organic solvents, room temperature
- Major products: Reduced derivatives of norepinephrine
-
Substitution
- Reagents: Halogenating agents (e.g., bromine, chlorine)
- Conditions: Organic solvents, room temperature
- Major products: Halogenated derivatives of norepinephrine
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, water, organic solvents
Temperatures: Room temperature to elevated temperatures depending on the reaction
科学研究应用
(±)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol has a wide range of scientific research applications:
-
Chemistry
- Used as a model compound to study the mechanisms of neurotransmitter release and reuptake.
- Investigated for its role in redox reactions and its interaction with various chemical reagents.
-
Biology
- Studied for its role in the central and peripheral nervous systems.
- Used in research on stress response, mood regulation, and cognitive functions.
-
Medicine
- Employed in the treatment of hypotension and heart failure.
- Investigated for its potential therapeutic effects in psychiatric disorders such as depression and anxiety.
-
Industry
- Used in the development of pharmaceuticals and diagnostic agents.
- Applied in the production of biosensors and other analytical devices.
作用机制
Norepinephrine exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors located on the surface of target cells. The binding of norepinephrine to these receptors activates intracellular signaling pathways, leading to various physiological responses. For example, binding to alpha-adrenergic receptors causes vasoconstriction, while binding to beta-adrenergic receptors increases heart rate and contractility.
相似化合物的比较
Norepinephrine is structurally and functionally similar to other catecholamines, such as dopamine and epinephrine. it has unique properties that distinguish it from these compounds:
-
Dopamine
- Precursor to norepinephrine in the biosynthetic pathway.
- Primarily acts as a neurotransmitter in the brain, influencing mood, motivation, and reward.
-
Epinephrine
- Also known as adrenaline.
- Functions as both a hormone and a neurotransmitter, with a more pronounced effect on the cardiovascular system compared to norepinephrine.
-
Serotonin
- Structurally different but functionally related as a neurotransmitter.
- Involved in mood regulation, sleep, and appetite.
Norepinephrine’s unique ability to act on both alpha and beta-adrenergic receptors, as well as its specific role in the “fight or flight” response, sets it apart from these similar compounds.
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941860 | |
| Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19947-47-8 | |
| Record name | 1,2-Benzenediol, 4-[1-hydroxy-2-(methylamino)ethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19947-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epinephrine bitartrate, dl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019947478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



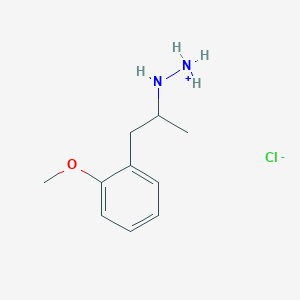
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
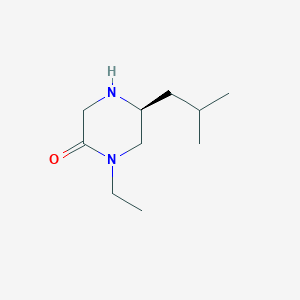
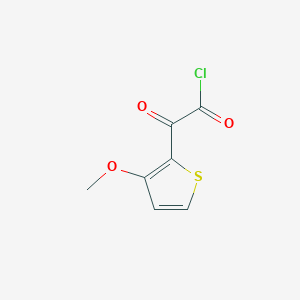


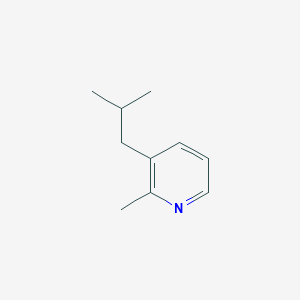
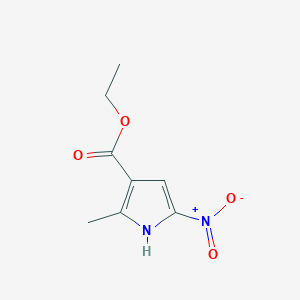
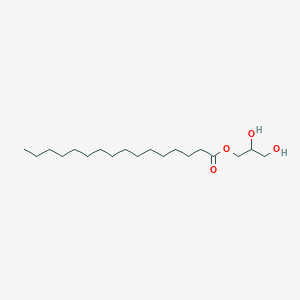
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B12199.png)

![(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one](/img/structure/B12203.png)
